Heptaldehyde-dnph

Description

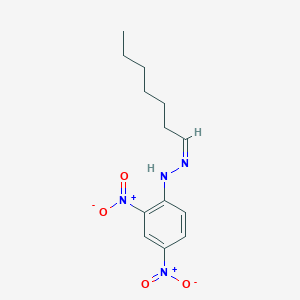

Heptaldehyde-2,4-dinitrophenylhydrazone (Heptaldehyde-DNPH) is the chemical derivative formed from the reaction of heptaldehyde with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This stable compound is central to the qualitative and quantitative analysis of heptaldehyde in a variety of complex matrices, including environmental, food, and industrial samples. sigmaaldrich.comsigmaaldrich.com The formation of this compound is a cornerstone of a widely used analytical strategy that converts the otherwise difficult-to-measure heptaldehyde into a form that is readily detectable by common chromatographic techniques. sigmaaldrich.com As a result, this compound is frequently utilized as an analytical standard to ensure the accuracy and reliability of these measurements. sigmaaldrich.comsigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C13H18N4O4 |

|---|---|

Molecular Weight |

294.31 g/mol |

IUPAC Name |

N-[(Z)-heptylideneamino]-2,4-dinitroaniline |

InChI |

InChI=1S/C13H18N4O4/c1-2-3-4-5-6-9-14-15-12-8-7-11(16(18)19)10-13(12)17(20)21/h7-10,15H,2-6H2,1H3/b14-9- |

InChI Key |

HAPHKPXFYXPWDK-ZROIWOOFSA-N |

Isomeric SMILES |

CCCCCC/C=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

CCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Routes and Mechanistic Foundations of Heptaldehyde Dnph Formation

Nucleophilic Addition-Elimination Reaction Pathways for Hydrazone Formation

The synthesis of Heptaldehyde-DNPH from heptaldehyde and 2,4-dinitrophenylhydrazine (B122626) (DNPH) proceeds through a well-established nucleophilic addition-elimination reaction. chemicalbook.comscribd.comlibretexts.org This type of reaction, also known as a condensation reaction, involves the joining of two molecules with the concurrent loss of a small molecule, in this case, water. chemicalbook.comlibretexts.orgwikipedia.org

Acid Catalysis in this compound Derivatization

The derivatization of heptaldehyde with DNPH is significantly accelerated by the presence of an acid catalyst. osti.govpsu.eduuomustansiriyah.edu.iq The acid protonates the carbonyl oxygen of the heptaldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the DNPH. bham.ac.uk While the reaction can proceed under neutral or basic conditions, the rate is considerably slower. bham.ac.uk

Various acids have been employed to catalyze this reaction, including sulfuric acid, hydrochloric acid, phosphoric acid, perchloric acid, formic acid, and acetic acid. osti.govnih.govnih.govbibliotekanauki.pl The choice of acid can influence the reaction rate and the stability of the resulting hydrazone. For instance, some studies have shown that using phosphoric acid can increase the rate of derivatization for certain carbonyls compared to perchloric acid. osti.gov The pH of the reaction medium is a critical parameter, with a pH of approximately 2 being reported as optimal for the accurate determination of aldehydes in some applications. researchgate.net

| Acid Catalyst | Solvent/Medium | Key Observation | Reference |

|---|---|---|---|

| Sulfuric Acid | Methanol (B129727) | Commonly used in Brady's reagent for qualitative tests. | libretexts.orgwikipedia.org |

| Hydrochloric Acid | Aqueous/Acetonitrile (B52724) | Used in two-phase systems to accelerate the reaction. | osti.gov |

| Phosphoric Acid | Acetonitrile | Observed to increase the rate of derivatization for ketones. | osti.gov |

| Perchloric Acid | Acetonitrile | Used in some studies for acidification of the DNPH solution. | osti.govbibliotekanauki.pl |

| Formic Acid | Acetonitrile | Considered for its compatibility with mass spectrometry detection. | nih.gov |

| Acetic Acid | Aqueous/Acetonitrile | Shown to have lower variation in blank values in some studies. | nih.gov |

Stereochemical Considerations in this compound Synthesis: E- and Z-Isomer Formation

The formation of a carbon-nitrogen double bond in this compound introduces the possibility of stereoisomerism, specifically the formation of E- and Z-isomers. bham.ac.ukresearchgate.netnih.gov These isomers, also referred to as syn and anti isomers, arise from the different spatial arrangements of the substituents around the C=N double bond. rsc.org The presence of both isomers can complicate quantitative analysis as they may have different stabilities and spectroscopic properties. researchgate.net

Isomerization Phenomena in Aldehyde-DNPH Derivatives

Purified aldehyde-DNPH derivatives typically exist predominantly as the E-isomer. researchgate.netnih.gov However, the presence of acid or exposure to ultraviolet (UV) light can induce isomerization, leading to an equilibrium mixture of both E- and Z-isomers. researchgate.netnih.gov This isomerization is a significant consideration in analytical methods, as the two isomers can exhibit different absorption maxima in UV spectroscopy, with the Z-isomer's maximum typically shifted to a shorter wavelength by 5-8 nm. researchgate.netnih.gov Studies have shown that in the presence of acid, an equilibrium between the E and Z isomers is established over time. researchgate.netrsc.org For example, for acetaldehyde-DNPH, the equilibrium Z/E ratio is approximately 0.32 in the presence of phosphoric acid. researchgate.net

Impact of Derivatization Conditions on Isomer Ratios

The ratio of E- to Z-isomers of aldehyde-DNPH derivatives is influenced by the specific conditions of the derivatization reaction. researchgate.net Factors such as the type and concentration of the acid catalyst, the solvent system, and the reaction time can all affect the final isomer ratio. researchgate.netrsc.org For instance, the extent of E–Z isomerization in the presence of trace amounts of acid is dependent on the solvent used. rsc.org In some solvents like methanol or dimethyl sulfoxide, isomerization is less pronounced compared to others. rsc.org To ensure accurate and reproducible quantitative analysis, it is often recommended to add phosphoric acid to both the sample and the standard solutions to achieve a consistent equilibrium mixture of the isomers. nih.gov

| Aldehyde-DNPH Derivative | Condition | Equilibrium Z/E Ratio | Reference |

|---|---|---|---|

| Acetaldehyde-DNPH | 0.02-0.2% Phosphoric Acid | 0.32 | researchgate.net |

| Propanal-DNPH | 0.02-0.2% Phosphoric Acid | 0.14 | researchgate.net |

| Acetaldehyde-DNPH | UV irradiation (364 nm) | 0.55 | researchgate.net |

| Propanal-DNPH | UV irradiation (364 nm) | 0.33 | researchgate.net |

Optimization of Derivatization Protocols for Enhanced Yield and Specificity

Optimizing the derivatization protocol for this compound is crucial for achieving high yield, specificity, and reproducibility in analytical applications. formacare.euufba.br Key parameters that are often optimized include the concentration of the DNPH reagent, the type and concentration of the acid catalyst, the reaction temperature and time, and the composition of the solvent.

Research has shown that for the analysis of aldehydes in various matrices, different derivatization conditions may be optimal. For example, in the analysis of aldehydes in exhaled breath condensate, a modified procedure using formic or acetic acid was found to provide the highest mass spectrometry response and reproducibility for most aldehydes. nih.gov In the analysis of particulate matter, an extraction solution containing a higher concentration of DNPH in a specific acetonitrile/water mixture at pH 3 was found to be most efficient. yorku.ca The reaction time is also a critical factor, with some studies indicating that the derivatization can be complete in less than an hour under certain conditions. nih.gov Furthermore, ensuring an adequate excess of the DNPH reagent is necessary for quantitative derivatization. nih.gov

For specific applications, such as the analysis of carbonyls in e-vapor products, controlling the pH with buffered solutions has been shown to improve the stability and recovery of the derivatives. coresta.org The purity of the DNPH reagent itself is also a significant factor, as impurities can lead to high background levels and interfere with the analysis. ufba.brkeikaventures.com Therefore, purification of the DNPH reagent is often a necessary step in developing a robust analytical method. ufba.br

Advanced Analytical Methodologies Employing Heptaldehyde Dnph

Chromatographic Separation Techniques

Chromatography is the principal methodology for separating Heptaldehyde-DNPH from other carbonyl-hydrazone derivatives in complex matrices. The selection of a specific chromatographic technique is dictated by the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely adopted and robust method for the determination of this compound. epa.govnih.gov This technique is foundational to several standardized methods, including U.S. EPA Method 8315A, for analyzing carbonyl compounds in environmental samples like air, water, and soil. epa.govfishersci.com The DNPH derivatization enhances the UV absorptivity of the analyte, allowing for sensitive detection. ijcpa.in

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for DNPH derivatives. thermofisher.com Method development focuses on optimizing the separation of a mixture of carbonyl-DNPH derivatives, including this compound, which often co-exist in samples. epa.gov Optimization involves adjusting mobile phase composition, flow rate, and column temperature to achieve baseline resolution for all target analytes. fishersci.com A typical RP-HPLC method involves extracting the DNPH derivatives and injecting the extract onto a C18 column for separation. epa.govthermofisher.com The development process ensures that the method is selective and sensitive, with one study noting that the detection limits for carbonyl-DNPH derivatives were ≤5 µg/L using HPLC-UV. fishersci.com

Due to the wide range of polarities in a typical mixture of carbonyl-DNPH derivatives, isocratic elution is often insufficient. Gradient elution, where the mobile phase composition is changed over the course of the analytical run, is essential for resolving complex mixtures. thermofisher.comperlan.com.pl A common strategy starts with a higher percentage of a polar solvent (like water) and gradually increases the percentage of a less polar organic solvent (like acetonitrile (B52724) or methanol). perlan.com.plinfochroma.ch This allows for the elution of more polar compounds first, followed by the sequential elution of increasingly nonpolar compounds like this compound and other long-chain aldehyde derivatives. fishersci.com This approach effectively separates a broad range of analytes in a single run, from the highly polar formaldehyde-DNPH to the more hydrophobic decanal-DNPH. fishersci.cominfochroma.ch

| Source | Time (minutes) | % Acetonitrile (ACN) | % Water | % Other |

|---|---|---|---|---|

| Sigma-Aldrich sigmaaldrich.com | 0 - 5 | 36 | 50 | 14 (80:20 ACN:THF as mobile phase B) |

| 5 - 20 | 36 to 76 | 50 to 5 | 14 to 19 (Gradient from 45% B to 95% B) | |

| Advanced Materials Technology infochroma.ch | 0 - 5 | 36 | 55 | 9 (80/20 ACN/THF as mobile phase B) |

| 5 - 20 | 36 to 72 | 55 to 10 | 9 to 18 (Gradient from 45% B to 90% B) |

The choice of stationary phase is critical for achieving efficient separation. C18 (octadecylsilane) columns are the most widely used stationary phases for analyzing this compound and other carbonyl derivatives due to their hydrophobic nature, which provides excellent retention and resolution in reversed-phase mode. epa.govnih.govscioninstruments.com

Modern advancements in column technology have introduced superficially porous particles (SPPs) or Fused-Core® particles, which offer higher efficiency and faster separations at lower backpressures compared to traditional fully porous particles. hpst.czavantorsciences.com Brands utilizing this technology include:

Ascentis Express C18: These columns use Fused-Core® particle technology to provide high-speed and high-efficiency separations, suitable for both conventional HPLC and UHPLC systems. sigmaaldrich.comavantorsciences.comsigmaaldrich.com They are noted for their ability to provide excellent resolution in fast run times. sigmaaldrich.com

HALO C18: These columns are also based on Fused-Core® particle technology and are known for delivering reliable high-speed and high-resolution separations of complex environmental samples, including mixtures of DNPH derivatives. infochroma.chachrom.be

The selection of a specific C18 column depends on the analytical requirements, such as desired speed, resolution, and the specific instrumentation being used. hpst.cz

| Stationary Phase | Technology | Key Features | Cited Use |

|---|---|---|---|

| Standard C18 | Fully Porous Silica (B1680970) | Standard for reversed-phase, widely available, robust. | EPA Method 8315A, general analysis. epa.govscioninstruments.com |

| Ascentis Express C18 | Fused-Core® (Superficially Porous) | High efficiency, faster separations, lower backpressure than sub-2 µm particles. | Fast separation of 12+ DNPH derivatives. sigmaaldrich.comsigmaaldrich.com |

| HALO C18 | Fused-Core® (Superficially Porous) | High resolution for complex mixtures, compatible with HPLC and UHPLC. | Separation of 20 DNPH derivatives. infochroma.ch |

The reaction with DNPH attaches a dinitrophenyl group to the heptaldehyde molecule, creating a hydrazone derivative that strongly absorbs UV radiation. fishersci.com The absorption maximum for these derivatives is consistently found to be around 360 nm. fishersci.comperlan.com.plepa.gov Therefore, setting the UV detector to this wavelength provides maximum sensitivity and selectivity for the quantitative analysis of this compound and other carbonyl-hydrazones. thermofisher.comscioninstruments.com While the absorption maximum of unreacted DNPH is also near this wavelength, chromatographic separation ensures that it does not interfere with the quantification of the analyte peaks. researchgate.net The use of 360 nm is a standard parameter in numerous official methods, including those from the U.S. EPA. epa.govepa.govepa.gov

For applications requiring higher selectivity and sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed. nih.govfishersci.com This technique couples the powerful separation capabilities of HPLC with the definitive identification and quantification power of mass spectrometry. nih.gov LC-MS is particularly useful for analyzing complex matrices where co-eluting peaks might interfere with UV detection. lcms.cz

For DNPH derivatives, mass spectrometric detection is often performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), typically in negative ion mode. lcms.czlongdom.org In negative ion APCI, DNPH-aldehydes readily form deprotonated molecules [M-H]⁻, which allows for excellent detectability and reliable identification. lcms.cz ESI in negative mode has also been successfully used for the analysis of dozens of carbonyl-DNPH derivatives, providing significant ions for structural identification. longdom.org The ability to use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) allows LC-MS methods to achieve very low detection limits, often in the sub-ppb range, and provides an additional layer of confirmation for the identity of the analyte. nih.govlongdom.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry, or MS/MS, offers a high degree of selectivity and specificity in the analysis of this compound. myadlm.org This technique involves multiple stages of mass analysis, typically with a fragmentation step in between. The first stage selects the precursor ion of this compound, which is then fragmented in a collision cell. The second stage of mass analysis then detects specific product ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences, leading to superior sensitivity and reliable quantification. myadlm.orgshimadzu.com The combination of precursor and product ion masses provides a highly selective analytical method for the target analyte. myadlm.org This enhanced selectivity is crucial when analyzing complex samples where other compounds might have similar retention times to this compound. myadlm.orgresearchgate.net

Atmospheric Pressure Chemical Ionization (APCI-MS) in DNPH-HPLC Coupling

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique frequently coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of DNPH derivatives like this compound. wikipedia.orglcms.cz APCI is particularly well-suited for the analysis of less polar and thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org In the APCI source, the HPLC eluent is nebulized and vaporized at high temperatures (350–500 °C), and the analyte molecules are ionized through gas-phase ion-molecule reactions. wikipedia.org

For aldehyde-DNPH derivatives, APCI has been shown to be a robust and sensitive ionization method. taylorandfrancis.comnih.gov Studies have demonstrated that using negative ion mode APCI can yield deprotonated molecules of DNPH-aldehydes, allowing for excellent detectability and reliable identification. lcms.cz In some applications, APCI has been reported to provide a wider linear dynamic range and lower limits of detection compared to electrospray ionization (ESI) for certain aldehydes. nih.gov This makes HPLC-APCI-MS a powerful tool for trace analysis of this compound in various environmental and biological samples. wikipedia.orgnih.gov

Electrospray Ionization (ESI-MS/MS) Applications

Electrospray Ionization (ESI) is another prominent soft ionization technique used in conjunction with liquid chromatography and tandem mass spectrometry for the analysis of this compound. researchgate.netmetwarebio.com ESI is particularly effective for polar molecules and is capable of producing multiply charged ions from large biomolecules, extending the mass range of the analyzer. metwarebio.com For DNPH derivatives, ESI has been successfully applied, often in positive ionization mode. nih.gov

The amino group in the DNPH molecule makes it amenable to protonation, facilitating its detection in positive ESI mode. nih.gov This mode can offer additional specificity for identifying DNPH-derivatized carbonyls. nih.gov Recent high-resolution mass spectrometry (HRAM) screening strategies have utilized nano-ESI in positive mode, achieving excellent sensitivity with on-column detection limits in the high-attomole range for DNPH-derivatized carbonyls. nih.gov While both ESI and APCI are effective, the choice of ionization source may depend on the specific analytical goals and the nature of the sample matrix. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns generated in tandem mass spectrometry is a critical step for the unequivocal structural confirmation of this compound. researchgate.netnih.gov Under collision-induced dissociation (CID), the protonated or deprotonated this compound ion breaks apart in a predictable manner, yielding characteristic product ions.

A key diagnostic feature in the positive ion mode fragmentation of DNPH-derivatized carbonyls is the neutral loss of a hydroxyl radical (•OH). nih.gov This loss is characteristic of nitroaromatic compounds like DNPH and is used to trigger MS³ fragmentation for selective detection. nih.gov The subsequent MS³ fragmentation of the [M+H-OH]⁺ ion yields further specific fragment ions, such as those at m/z 78.0334 and 164.0327, which are derived from the DNPH moiety and confirm the presence of a DNPH-derivatized carbonyl. nih.gov In contrast, fragmentation in negative ion mode typically involves the loss of an NO molecule from the pseudo-molecular ion. longdom.org The specific fragmentation pathway of this compound provides a molecular fingerprint that allows for its confident identification in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Select Applications

While HPLC is more common for the analysis of DNPH derivatives due to their relatively high boiling points and potential for thermal decomposition, Gas Chromatography-Mass Spectrometry (GC-MS) has been employed in select applications. rsdjournal.orgnih.gov For GC-MS analysis, the DNPH derivative must be sufficiently volatile and thermally stable to pass through the GC system without degradation. rsdjournal.orgchromforum.org

Challenges with the GC-MS analysis of DNPH derivatives include their potential to degrade in the high-temperature GC inlet. chromforum.org However, some studies have successfully developed GC-MS methods for carbonyl-DNPHs by optimizing GC conditions to minimize thermal decomposition. nih.gov In some cases, alternative derivatizing agents that form more volatile and stable products, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), are preferred for GC-MS analysis of aldehydes. und.edu Despite these challenges, GC-MS remains a powerful analytical technique due to its high chromatographic resolution and definitive identification capabilities through mass spectral libraries. rsdjournal.orgsigmaaldrich.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC for the analysis of this compound and other carbonyl derivatives. chromatographyonline.comfishersci.com UHPLC systems utilize columns packed with sub-2 µm particles or superficially porous (Fused-Core) particles, which provide much higher separation efficiency. fishersci.comsigmaaldrich.com

The primary advantages of UHPLC are significantly reduced analysis times and improved resolution. chromatographyonline.comsigmaaldrich.com For instance, a separation of six DNPH-derivatized carbonyls that might take a considerable amount of time on a conventional HPLC system can be achieved in under three minutes using UHPLC, with all compounds being baseline separated. chromatographyonline.com This increase in speed and throughput is achieved without sacrificing, and often improving, resolution and sensitivity. sigmaaldrich.comhalocolumns.com The use of UHPLC can also lead to a dramatic decrease in solvent consumption, which is particularly beneficial for methods using costly solvents like acetonitrile. chromatographyonline.com The enhanced speed, resolution, and efficiency make UHPLC an ideal technique for high-throughput screening and routine analysis of this compound.

Sampling and Pre-treatment Techniques for DNPH Derivatization

The accurate determination of heptaldehyde often begins with effective sampling and pre-treatment, which typically involves in-situ derivatization with DNPH. epa.govhitachi-hightech.com A widely used method for collecting volatile aldehydes from air samples is to draw a known volume of air through a sorbent cartridge impregnated with 2,4-dinitrophenylhydrazine (B122626). epa.govhitachi-hightech.com

These cartridges, often containing silica gel as the sorbent, efficiently trap airborne carbonyls, which then react with the DNPH to form stable, non-volatile hydrazones. epa.gov It is crucial to remove interfering oxidants like ozone from the air stream before it reaches the cartridge, as ozone can react with both the DNPH reagent and the formed hydrazones, leading to inaccurate results. epa.gov This is typically achieved by placing an ozone denuder upstream of the DNPH cartridge. epa.gov

After sampling, the cartridge is eluted with a solvent, most commonly acetonitrile, to extract the this compound derivative. hitachi-hightech.com This extract can then be directly analyzed by HPLC or UHPLC. hitachi-hightech.comshimadzu.com For water samples, the derivatization is often carried out by adding a DNPH solution in an acidic medium to the water sample, followed by a period of standing to allow the reaction to complete before injection into the analytical system. shimadzu.com

Active Air Sampling with DNPH-Coated Sorbent Cartridges

Active air sampling is a primary method for capturing airborne carbonyls, including heptaldehyde. This technique involves drawing a known volume of air through a sorbent cartridge coated with DNPH. epa.gov The heptaldehyde in the air reacts with the DNPH on the sorbent to form the stable this compound derivative, which is then retained on the cartridge for later analysis. labtorg.kzsigmaaldrich.com

Commonly used sorbent materials include silica gel, such as in Sep-Pak Silica Plus-Short Cartridges. aaqr.orglcms.cz The DNPH is impregnated onto the high-purity silica adsorbent, allowing for the efficient trapping of carbonyls. labtorg.kzglsciences.com The derivatives are subsequently eluted from the cartridge, typically with acetonitrile, and analyzed by High-Performance Liquid Chromatography (HPLC). labtorg.kzavantorsciences.com To prevent interference from ozone, which can degrade the DNPH and the resulting hydrazones, an ozone denuder containing potassium iodide is often placed upstream of the DNPH cartridge. epa.govsigmaaldrich.comglsciences.com

The design of DNPH-coated cartridges is critical for efficient sample collection. Key features include high-purity adsorbents to ensure accuracy in trace analysis and low pressure drop to allow for high sampling rates. aliyuncs.com For instance, LpDNPH (Low pressure drop) cartridges are designed to permit sampling at rates of 1.5-2 L/min, even with personal sampling pumps. aliyuncs.com

A notable example is the LpDNPH H series , which includes cartridges like the H10, H30, and H300. These are characterized by higher loadings of DNPH and larger bed weights compared to other series, such as the S10. labtorg.kzfishersci.ca This increased capacity makes the H series particularly suitable for sampling in environments with high carbonyl concentrations. labtorg.kzfishersci.ca The cartridges are typically constructed from low-extractable materials like polypropylene, with polyethylene (B3416737) frits to contain the sorbent. labtorg.kz

| Cartridge | Bed Weight | DNPH Loading per Cartridge |

| H10 | 350 mg | 3 mg |

| H30 | 1 g | 8.6 mg |

| H300 | 10 g | 86 mg |

This table presents data on the bed weight and DNPH loading for different LpDNPH H series cartridges, highlighting their varying capacities for carbonyl sampling. aliyuncs.com

A crucial consideration in active sampling is the breakthrough volume, which is the volume of air that can be sampled before the analyte of interest begins to elute from the cartridge. Exceeding the breakthrough volume leads to sample loss and inaccurate measurements. To avoid this, the total amount of carbonyls collected should not surpass the theoretical capacity of the cartridge. aliyuncs.com

Breakthrough can be monitored by connecting two cartridges in series. voc-chamber.com If the analyte is detected on the second (back-up) cartridge, it indicates that breakthrough has occurred on the front cartridge. NIOSH Method 2016, for example, utilizes glass sampling tubes with a front and back section of LpDNPH to act as a control for breakthrough. labtorg.kzsigmaaldrich.com Factors influencing breakthrough include the concentration of carbonyls in the air, the sampling flow rate, temperature, and humidity. aaqr.org

Passive Sampling Devices

Passive, or diffusive, sampling offers a simpler alternative to active sampling as it does not require a pump. supelco.com.tw These devices rely on the natural diffusion of gaseous analytes onto a sorbent medium. supelco.com.tw

Examples of passive samplers for carbonyls include the Radiello and the DSD-DNPH (Diffusive Sampling Device-DNPH). sigmaaldrich.comsigmaaldrich.com The Radiello sampler utilizes a radial design, which provides faster sampling rates and higher capacity compared to axial samplers. sigmaaldrich.commarkes.com The DSD-DNPH is an all-in-one device where the DNPH-coated adsorbent is contained within a porous polyethylene tube that acts as the diffusive membrane. sigmaaldrich.com After sampling, the adsorbent can be moved to the elution end of the device, minimizing sample handling. sigmaaldrich.com This device is specified in the OSHA 1007 method. scribd.com

Impinger Train Methodology for Sample Collection

The impinger train method is another technique for collecting carbonyls from gaseous streams, particularly from stationary sources. p2infohouse.orgepa.gov This method involves bubbling the sample gas through a series of impingers containing an acidic DNPH solution. p2infohouse.orgepa.gov The carbonyls in the gas react with the DNPH in the solution to form dinitrophenylhydrazones. p2infohouse.org

A typical setup, as described in EPA Method 0011, might consist of three to five impingers. epa.gov The first two or three impingers contain the DNPH reagent, with the first often holding a larger volume to handle higher concentrations. p2infohouse.orgepa.gov Subsequent impingers may be empty or contain silica gel to trap moisture. epa.govkeikaventures.com To ensure quantitative recovery, especially for more volatile aldehydes, the impingers are often kept in an ice bath during sampling. p2infohouse.org After collection, the contents of the impingers are recovered, often with a solvent rinse of the glassware, for subsequent extraction and analysis. p2infohouse.orgkeikaventures.com

Solid-Phase Extraction (SPE) in Sample Preparation

Solid-Phase Extraction (SPE) is a widely used sample preparation technique for cleaning up and concentrating analytes from a solution before analysis. chromatographyonline.comscharlab.comsigmaaldrich.com In the context of this compound analysis, SPE is employed to isolate the derivative from the sample matrix. epa.gov

The fundamental principle of SPE involves passing a liquid sample through a solid sorbent (the stationary phase) that retains the analyte of interest. scharlab.comsigmaaldrich.com Interferences in the sample matrix can be washed away, and the retained analyte is then eluted with a small volume of a strong solvent. scharlab.com This process not only purifies the sample but also concentrates the analyte, enhancing detection sensitivity. lcms.czscharlab.com The process generally consists of four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. scharlab.com For aqueous samples, a common procedure involves buffering the sample to an acidic pH, adding the DNPH reagent to form the derivative, and then passing the solution through an SPE cartridge to extract the this compound. epa.gov

Solvent Elution and Sample Concentration Procedures

Following the collection of this compound on a sorbent cartridge or its extraction via SPE, the derivative must be eluted for analysis. Acetonitrile is the most commonly used solvent for this purpose. labtorg.kzaaqr.orgca.gov

In a typical procedure for DNPH cartridges, a specific volume of high-purity, carbonyl-free acetonitrile is passed through the cartridge, often in the direction opposite to the sampling flow. aliyuncs.comca.gov The eluate, containing the dissolved this compound, is collected in a volumetric flask. aaqr.orgca.gov The elution can be performed using gravity feed or a vacuum manifold. aliyuncs.com

If the initial concentration of heptaldehyde in the sample was low, the resulting eluate may need to be concentrated to achieve the required detection limits for HPLC analysis. This is often accomplished by carefully evaporating a portion of the solvent under a gentle stream of nitrogen. The concentrated extract is then brought to a final, precise volume with acetonitrile before injection into the HPLC system. epa.gov

Interference Characterization and Mitigation Strategies in Heptaldehyde Dnph Analysis

Interactions with Atmospheric Oxidants (e.g., NOX, O3) and Interfering Compound Formation

Atmospheric oxidants present a significant challenge in the analysis of carbonyl compounds, including heptaldehyde, using the DNPH method. Ozone (O3) and nitrogen oxides (NOx) can react with both the DNPH reagent and the resulting hydrazone derivatives, leading to analytical inaccuracies.

Ozone has been shown to interfere negatively by reacting with DNPH and its hydrazone derivatives. epa.gov This can lead to the degradation of the target Heptaldehyde-DNPH derivative, resulting in lower measured concentrations. The extent of this interference is dependent on the concentrations of both ozone and the carbonyl compounds during sampling. epa.gov To counteract this, ozone scrubbers or denuders, such as potassium iodide (KI) cartridges, are often employed upstream of the DNPH-coated sampler to remove ozone from the air sample before it reaches the collection medium.

Nitrogen dioxide (NO2) can also interfere with the DNPH method. It has been found to react with DNPH to form stable products that can co-elute with the target analytes during chromatographic analysis, potentially leading to misidentification and inaccurate quantification. whiterose.ac.uk Furthermore, the use of hydrochloric acid as a catalyst in the DNPH reagent can lead to the formation of 2,4-dinitrochlorobenzene in the presence of high NO2 levels, creating another interfering compound. nih.gov

The formation of these interfering compounds underscores the importance of characterizing the sampling environment and employing appropriate measures, such as oxidant denuders, to minimize these interactions.

Matrix Effects in Complex Sample Analysis

When analyzing samples from complex matrices such as industrial wastewater, soil extracts, or biological fluids, matrix effects can significantly impact the accuracy of this compound quantification. eijppr.com Matrix effects are defined as the alteration of the analytical signal of the target analyte due to the presence of other components in the sample. nih.govanalchemres.org These effects can manifest as either signal suppression or enhancement. eijppr.comresearchgate.net

Contaminants that are co-extracted from the sample matrix can interfere with the analysis. thermofisher.comepa.gov For instance, in liquid chromatography-mass spectrometry (LC-MS) analysis, co-eluting matrix components can affect the ionization efficiency of the this compound derivative in the ion source, leading to inaccurate results. eijppr.comsigmaaldrich.com High concentrations of salts and other matrix components, particularly in biological samples like urine and wastewater, are known to cause signal suppression. nih.govresearchgate.net

To mitigate matrix effects, several strategies can be employed:

Sample Cleanup: Additional sample preparation steps, such as solid-phase extraction (SPE), can help remove interfering compounds before analysis. pitt.edu

Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) conditions can help separate the this compound peak from interfering matrix components. epa.gov

Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for signal suppression or enhancement. researchgate.net

Stable Isotope-Labeled Internal Standards: The use of an internal standard that is chemically similar to the analyte but has a different mass can help to correct for matrix effects.

The following table summarizes common matrix-related issues and potential mitigation strategies.

| Interference Source | Description | Mitigation Strategies |

| Co-extracted Contaminants | Compounds from the sample matrix that are extracted along with the analyte. thermofisher.comepa.gov | Solid-phase extraction (SPE), liquid-liquid extraction, optimization of chromatographic conditions. pitt.edu |

| Ion Suppression/Enhancement | Alteration of the ionization efficiency of the analyte in the mass spectrometer's ion source due to co-eluting matrix components. eijppr.comresearchgate.net | Matrix-matched calibration, use of stable isotope-labeled internal standards, sample dilution. nih.govresearchgate.net |

| High Salt Concentration | Can cause signal suppression, particularly in biological and environmental samples. nih.govresearchgate.net | Sample dilution, desalting techniques. nih.gov |

Cross-Reactivity with Other Carbonyl Compounds and Co-elution Issues

The DNPH reagent is not specific to heptaldehyde; it reacts with a wide range of aldehydes and ketones to form their corresponding DNPH derivatives. fishersci.comnih.gov This lack of selectivity can lead to challenges in accurately identifying and quantifying this compound, particularly in samples containing a mixture of carbonyl compounds.

Cross-Reactivity: The hydrazine (B178648) group of DNPH readily attacks the carbonyl carbon of various aldehydes and ketones, leading to the formation of stable hydrazones. researchgate.net This means that other carbonyls present in the sample will also be derivatized, creating a complex mixture of DNPH derivatives.

Co-elution: A significant challenge arising from cross-reactivity is the potential for co-elution during chromatographic analysis. cytivalifesciences.com If another carbonyl-DNPH derivative has a similar retention time to this compound under the chosen HPLC conditions, their peaks will overlap, making accurate quantification difficult. youtube.com For example, the separation of butyraldehyde (B50154) from isobutyraldehyde (B47883) and methyl ethyl ketone can be challenging due to co-elution. epa.gov

To address these issues, the following strategies are employed:

High-Resolution Chromatography: Utilizing high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with highly efficient columns can improve the separation of different DNPH derivatives. fishersci.com The use of sub-2 µm particle columns, for instance, can enhance chromatographic resolution and speed. fishersci.com

Method Development: Careful optimization of the mobile phase composition, gradient elution profile, and column temperature is crucial to achieve baseline separation of all target analytes. fishersci.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides an additional dimension of separation based on the mass-to-charge ratio of the ions. This can help to distinguish between co-eluting compounds that have different molecular weights.

Peak Purity Analysis: Using a diode array detector (DAD) allows for peak purity analysis, which can help to identify the presence of co-eluting impurities under a single chromatographic peak. youtube.com

Background Contamination from Reagents and Labware

Background contamination is a pervasive issue in the trace analysis of carbonyl compounds and can significantly impact the accuracy of this compound measurements. Contaminants can be introduced from various sources, including the DNPH reagent itself, solvents, glassware, and other sample processing hardware. epa.govthermofisher.comepa.gov

Sources of Contamination:

DNPH Reagent: The DNPH reagent is a common source of contamination, often containing impurities such as formaldehyde (B43269) and acetone (B3395972). epa.govepa.gov This is due to the widespread presence of these carbonyls in the environment. thermofisher.com

Solvents: Solvents used for sample preparation and analysis, such as acetonitrile (B52724), must be of high purity to avoid introducing interfering compounds. epa.gov

Glassware and Labware: Glassware and other lab equipment must be scrupulously cleaned to prevent contamination from previous analyses or from cleaning agents. epa.govepa.gov Rinsing with solvents like acetone or methanol (B129727) should be avoided as they can react with DNPH. epa.gov

Laboratory Air: The laboratory environment itself can be a source of volatile carbonyl compounds that can contaminate samples and reagents. epa.gov

Mitigation Strategies: To minimize background contamination, a rigorous quality control regimen is essential:

Reagent Purification: The DNPH reagent should be purified, typically by recrystallization in HPLC-grade acetonitrile, to remove carbonyl impurities. epa.govepa.gov

Use of High-Purity Reagents: All solvents and other reagents should be of the highest possible purity. epa.gov

Thorough Cleaning of Labware: Glassware should be meticulously cleaned, often involving rinsing with the last solvent used, followed by washing with detergent and hot water, and final rinses with tap water, organic-free reagent water, and aldehyde-free acetonitrile. epa.gov

Running Blanks: Regularly analyzing laboratory reagent blanks is crucial to demonstrate that the analytical system and all materials are free from interferences. thermofisher.comepa.gov

Protective Measures: Wearing polyethylene (B3416737) gloves when handling materials like silica (B1680970) gel cartridges can reduce the risk of contamination. epa.govepa.gov

Stability Considerations of this compound Derivatives During Storage and Analysis

The stability of the this compound derivative is a critical factor for ensuring the accuracy of analytical results. The derivative can be susceptible to degradation during storage and analysis, influenced by factors such as pH and temperature.

The stability of hydrazone derivatives can be influenced by the pH of the solution. The derivatization reaction itself is typically carried out in an acidic medium to catalyze the reaction. researchgate.net For the analysis of most carbonyls, a pH of around 3.0 is often used, while a pH of 5.0 may be preferred if formaldehyde is the sole analyte of interest to minimize artifact formation. epa.gov

Temperature also plays a significant role. While the derivatization reaction can be slow at room temperature, it can be accelerated by heating. researchgate.net However, elevated temperatures can also potentially lead to the degradation of less stable derivatives. For storage, it is generally recommended to keep standard solutions and derivatized samples at low temperatures (e.g., 4°C) in the dark to minimize degradation. epa.gov

Interestingly, storage at extremely low temperatures may not always be beneficial. One study found that a DNPH-formaldehyde derivative was unstable when stored at -70°C in acetonitrile, a solvent that freezes at -45°C. europa.euresearchgate.net The instability was attributed to a cryo-concentration effect, where the freezing of the solvent concentrated the solutes, leading to an increased reaction rate between the derivative and residual DNPH. europa.euresearchgate.net In contrast, samples stored at -20°C, where the acetonitrile remained liquid, were stable. europa.euresearchgate.net This highlights the importance of understanding the physical state of the storage medium at different temperatures.

The following table outlines the effects of pH and temperature on the stability of DNPH derivatives.

| Parameter | Effect on Stability | Recommendations |

| pH | The derivatization reaction is acid-catalyzed. researchgate.net The stability of the resulting hydrazone can be pH-dependent. | Adjust pH to optimal levels for derivatization (e.g., pH 3.0 for general carbonyls, pH 5.0 for formaldehyde). epa.gov |

| Temperature | Higher temperatures can accelerate the derivatization reaction but may also promote degradation. researchgate.net Low temperatures are generally recommended for storage. epa.gov | Store derivatized samples and standards at refrigerated temperatures (e.g., 4°C) in the dark. epa.gov Avoid storage temperatures that cause phase transitions of the solvent, which could lead to cryo-concentration effects. europa.euresearchgate.net |

Unsaturated carbonyl compounds, such as acrolein and crotonaldehyde, present unique stability challenges. Their DNPH derivatives can be particularly susceptible to degradation and polymerization, which can hinder their accurate analysis. researchgate.net

One of the key issues with the analysis of aldehyde-DNPH derivatives is the potential for the formation of E- and Z-stereoisomers due to the C=N double bond in the hydrazone. nih.gov While purified derivatives may exist predominantly as one isomer, factors like UV irradiation and the presence of acid can promote isomerization, leading to multiple peaks for a single analyte and complicating quantification. nih.gov

To address this instability and the issue of isomerization, a method involving reductive amination has been developed. nih.gov This technique transforms the C=N double bond of the carbonyl-DNPH derivative into a C-N single bond. This conversion results in a more stable, single product that is not subject to E/Z isomerization, thereby simplifying the chromatographic analysis and improving the reliability of the quantification. nih.gov

Techniques for Interference Removal (e.g., Ozone Denuders, IK Columns)

The analysis of this compound is susceptible to interference from various atmospheric oxidants, most notably ozone. semanticscholar.org Ozone can react with both the 2,4-dinitrophenylhydrazine (B122626) (DNPH) reagent and the already formed this compound hydrazone, leading to degradation and resulting in the underestimation of the target analyte's concentration. semanticscholar.orgepa.gov To mitigate these negative interferences, several techniques for removing ozone from the air sample upstream of the DNPH-coated cartridge have been developed and are widely employed. epa.govnih.gov These techniques primarily involve the use of ozone denuders or scrubber cartridges. epa.govnih.gov

Ozone Denuders and Scrubbers

An ozone denuder or scrubber is a device placed in-line before the sampling cartridge to selectively remove gaseous ozone from the air stream without affecting the concentration of the target carbonyl compounds. epa.govnih.gov The capacity of an ozone denuder can be significant, with some designs capable of removing approximately 10,000 ppb/hour of ozone. epa.gov

One of the most common and historically significant methods for ozone removal is the use of potassium iodide (KI). nih.govresearchgate.net KI-based scrubbers or denuders are filled with granular potassium iodide or feature surfaces coated with a KI solution. nih.govwaters.com The underlying principle of their operation is a chemical reaction where ozone oxidizes iodide to iodine, thereby being consumed in the process. waters.com

The chemical reaction is as follows: O₃ + 2I⁻ + H₂O → I₂ + O₂ + 2OH⁻

While effective at removing ozone, KI-based systems have notable limitations, particularly under conditions of high relative humidity (RH). nih.govscienceandtechnology.com.vn

Challenges with KI-Based Scrubbers:

Carbonyl Trapping: At high humidity (e.g., RH > 80%), the potassium iodide can become moist, leading to the unintended trapping of water-soluble carbonyls before they can reach the DNPH cartridge. nih.govresearchgate.net

Derivative Degradation: Wet KI can react with the iodine (I₂) it produces to form the triiodide ion (KI₃). nih.gov This oxidative reagent can be carried over to the DNPH cartridge, where it can destroy both the DNPH reagent and the formed hydrazone derivatives. nih.gov

Research has demonstrated a significant reduction in the measured concentrations of various carbonyl-DNPH derivatives when using KI scrubbers in high-humidity environments compared to more advanced scrubber types. nih.govresearchgate.net

| Carbonyl Compound | Peak Abundance Reduction (%) |

|---|---|

| Formaldehyde | 75% |

| Acetaldehyde (B116499) | 85% |

| Acetone | 98% |

Alternative Scrubber Technologies

To address the shortcomings of KI-based systems, alternative ozone scrubbers have been developed. These often consist of silica gel particles impregnated with other reducing agents. nih.gov

BPE-Scrubbers: These use silica gel impregnated with trans-1,2-bis-(2-pyridyl) ethylene (B1197577) (BPE). BPE reacts with ozone to form pyridine (B92270) aldehyde. nih.gov

HQ-Scrubbers: These employ silica gel impregnated with hydroquinone (B1673460) (HQ), which reacts with ozone to yield benzoquinone. nih.gov

These alternative scrubbers have shown reliable performance across a wide range of relative humidities (3-97%) without causing the decomposition of DNPH or its hydrazone derivatives. nih.govresearchgate.net The capacity of these scrubbers is substantial; for instance, a cartridge with 130 mg of silica gel containing 1% (w/w) BPE or 0.2% (w/w) HQ can be utilized for 24 hours at a flow rate of 200 mL/min in an atmosphere containing 140 µg/m³ of ozone. nih.govresearchgate.net

Iodide-Impregnated Carbon (IK) Columns

Activated carbon impregnated with potassium iodide (IK carbon) is another effective medium for removing specific contaminants through chemical adsorption. heycarbons.com While primarily used for acidic gases like hydrogen sulfide (B99878) and sulfur dioxide, the principle of using an iodide-impregnated substrate is analogous to the KI scrubbers used in carbonyl analysis. heycarbons.com The impregnation enhances the chemical adsorption capabilities of the carbon base, with the KI playing a catalytic role in the oxidation and removal of target gaseous compounds. heycarbons.com In the context of this compound analysis, these would function similarly to other KI-based scrubbers, sharing their high efficiency in ozone removal but also their potential vulnerabilities to high humidity. nih.govheycarbons.com

| Scrubber Type | Active Reagent | Principle of Operation | Advantages | Disadvantages |

|---|---|---|---|---|

| KI-Scrubber | Potassium Iodide (KI) | Oxidation of iodide by ozone | High ozone removal efficiency | Negative interference at high humidity; can trap carbonyls and degrade derivatives |

| BPE-Scrubber | trans-1,2-bis-(2-pyridyl) ethylene (BPE) | Reaction with ozone to form pyridine aldehyde | Effective across a wide humidity range (3-97%); no observed degradation of DNPH/derivatives | - |

| HQ-Scrubber | Hydroquinone (HQ) | Reaction with ozone to form benzoquinone | Effective across a wide humidity range (3-97%); no observed degradation of DNPH/derivatives | - |

Method Validation and Quality Assurance Protocols for Heptaldehyde Dnph Analysis

Calibration Curve Linearity and Working Ranges

The foundation of quantitative analysis is the establishment of a linear relationship between the concentration of an analyte and the instrumental response. For heptaldehyde-DNPH, this is achieved by preparing a series of standard solutions at different concentrations and analyzing them to construct a calibration curve.

Linearity and Range: The linearity of a calibration curve is typically assessed by the coefficient of determination (R²) or the correlation coefficient (R). An R² value greater than 0.995 is generally considered indicative of a good linear fit. The working range is the concentration interval over which the method is shown to be linear, accurate, and precise. For the analysis of carbonyl-DNPH derivatives, including this compound, linear ranges can vary depending on the specific method and instrumentation. For instance, a study on 30 atmospheric carbonyls established a linear range of at least 1.2–300 ng/mL. researchgate.net Spectrophotometric methods have also demonstrated good linearity over a concentration range of 0.16–2.08 µg/mL with an R² of 0.999330. researchgate.net

Interactive Data Table: Representative Calibration Data for Aldehyde-DNPH Analysis

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (R²) |

| Formaldehyde-DNPH | 1.2 - 300 | > 0.998 |

| Acetaldehyde-DNPH | 1.2 - 300 | > 0.998 |

| This compound | 1.0 - 30 | > 0.999 |

| Benzaldehyde-DNPH | 1.2 - 300 | > 0.998 |

Note: This table presents typical data ranges and is for illustrative purposes. Actual values are method-dependent.

Detection Limits (LOD) and Quantification Limits (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method.

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. It is often calculated as 3.3 times the standard deviation of the blank response divided by the slope of the calibration curve (LOD = 3.3σ/S). sepscience.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. It is commonly calculated as 10 times the standard deviation of the blank response divided by the slope of the calibration curve (LOQ = 10σ/S). sepscience.com

For a range of carbonyls, including this compound, detection limits have been reported to be in the range of 0.092 to 0.947 ng/mL. researchgate.net Another study reported LODs for derivatized glyoxal (B1671930) and methylglyoxal (B44143) as 0.14 ng/mL and 0.15 ng/mL, respectively, with corresponding LOQs of 0.47 ng/mL and 0.50 ng/mL. researchgate.net

Interactive Data Table: Typical LOD and LOQ Values for Carbonyl-DNPH Compounds

| Compound | LOD (ng/mL) | LOQ (ng/mL) |

| Formaldehyde-DNPH | 0.092 - 0.5 | 0.3 - 1.5 |

| Acetaldehyde-DNPH | 0.1 - 0.6 | 0.3 - 2.0 |

| This compound | 0.1 - 0.9 | 0.3 - 2.5 |

| Propionaldehyde-DNPH | 0.1 - 0.8 | 0.3 - 2.4 |

Note: These values are representative and can vary based on the analytical system and matrix.

Precision and Repeatability Studies (Intra-day and Inter-day)

Precision studies are conducted to assess the random error of an analytical method. This is typically evaluated under two conditions:

Intra-day Precision (Repeatability): The precision obtained when the analysis is performed by the same analyst on the same day using the same equipment.

Inter-day Precision (Intermediate Precision): The precision obtained when the analysis is performed in the same laboratory on different days, by different analysts, or with different equipment.

Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements. For the analysis of 30 carbonyls, intra-day and inter-day repeatability ranges were reported as 0.55–4.20% and 1.40–12.48%, respectively. researchgate.net

Accuracy and Recovery Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery studies, where a known amount of the analyte (a spike) is added to a sample matrix. The percentage of the spiked amount that is recovered by the analytical method is then calculated.

In a field validation study of the DNPH method for aldehydes and ketones, the average recovery for a range of carbonyls was evaluated. epa.gov For instance, the average recovery for propionaldehyde (B47417) was reported to be high, while other compounds showed varying levels of recovery. epa.gov

Bias Evaluation

Bias is a measure of the systematic error of an analytical method, representing a consistent positive or negative deviation of the measured value from the true value. epa.gov Bias can be evaluated by analyzing certified reference materials or by comparing the results with a reference method. Method 301, a statistical approach, is often used to evaluate both bias and precision of emission concentration data from stationary sources. epa.gov

Standard Reference Materials and Certified Analytical Standards

The use of Standard Reference Materials (SRMs) and Certified Analytical Standards is fundamental to achieving traceability and ensuring the accuracy of measurements.

Certified Reference Materials (CRMs): These are materials with one or more certified property values, produced by a technically competent body. armi.com They are used for calibration, method validation, and quality control.

Certified Analytical Standards: These are high-purity substances of known concentration, often provided with a comprehensive Certificate of Analysis detailing their production and analytical information. dicsa.escerilliant.com Companies like Cerilliant and CPAChem provide a wide range of certified DNPH-derivatized carbonyl standards. cerilliant.comcpachem.com

These standards are crucial for constructing accurate calibration curves and for performing recovery studies. For example, a heptaldehyde analytical standard with a purity of ≥97.0% (GC) is commercially available for such purposes. sigmaaldrich.com

Applications of Heptaldehyde Dnph in Advanced Scientific Research

Environmental Monitoring and Atmospheric Chemistry

The derivatization of heptaldehyde into Heptaldehyde-DNPH is a critical technique for monitoring its presence in the environment. Heptaldehyde is one of many volatile organic compounds (VOCs) that can act as a precursor to photochemical smog and ozone formation. witpress.com The standardized method, often following protocols like U.S. EPA Method TO-11A, allows for the sensitive and specific quantification of various aldehydes, including heptaldehyde, in atmospheric samples. epa.gov

Indoor Air Quality Assessment

Indoor environments often contain a variety of pollutants, with aldehydes being a significant class due to emissions from building materials, furniture, consumer products, and cooking. youngin.comnih.govnih.gov The DNPH method is frequently employed to assess indoor air quality by measuring concentrations of these compounds. nih.gov

Research conducted in various indoor settings, such as archives and libraries, has utilized DNPH cartridges to collect air samples for aldehyde analysis. In one study of a valuable archive, nine different aldehydes were detected, with hexanal (B45976) and pentanal—structurally similar to heptaldehyde—being identified, indicating the method's utility in complex indoor environments. mdpi.com Formaldehyde (B43269) and acetaldehyde (B116499) are typically the most abundant aldehydes found indoors, but the presence of longer-chain aldehydes like heptaldehyde can point to specific emission sources, such as the degradation of materials or the use of certain scented products. mdpi.comiemest.eu The method's sensitivity allows for the detection of these compounds at levels relevant to human health and the preservation of sensitive materials. researchgate.net

Table 1: Representative Aldehyde Concentrations in an Indoor Archive Environment This table contains representative data adapted from a study on indoor air pollutants in a library archive to illustrate the types of compounds detected alongside heptaldehyde's chemical class.

Ambient Air and Atmospheric Particulate Matter (PM2.5) Analysis

This compound is an important target analyte in the study of ambient (outdoor) air pollution. Aldehydes in the atmosphere originate from both direct (primary) emissions and the photochemical oxidation of other VOCs (secondary formation). semanticscholar.org The DNPH-HPLC method is a standard procedure for quantifying aldehydes in ambient air, providing data essential for understanding atmospheric chemistry. epa.govscioninstruments.com

Automotive and Industrial Emission Characterization

Combustion processes are a major source of aldehydes in the atmosphere. epa.gov this compound is measured in studies characterizing emissions from vehicle exhaust and industrial activities. The analysis of exhaust from gasoline and diesel engines using DNPH cartridges followed by HPLC analysis reveals a complex mixture of carbonyl compounds.

This method allows for the detailed quantification of individual aldehydes, providing insights into the efficiency of combustion and the effectiveness of emission control technologies. For instance, studies have shown that different fuel types and engine operating conditions can significantly alter the profile of emitted aldehydes. The measurement of this compound in these contexts is crucial for regulatory purposes and for developing strategies to mitigate air pollution from mobile and stationary sources. The presence of nitrogen oxides (NOx) and carbon monoxide (CO) in polluted environments can interfere with the DNPH method by consuming the reagent, potentially leading to an underestimation of aldehyde concentrations if not accounted for. researchgate.net

Measurement of Volatile Organic Compounds (VOCs) and their Precursors

Heptaldehyde is classified as a volatile organic compound (VOC). VOCs are key precursors in the formation of ground-level ozone and secondary organic aerosols, which are major components of smog. witpress.com The accurate measurement of individual VOCs like heptaldehyde is essential for air quality modeling and control strategies. The derivatization to this compound provides a reliable means to quantify its concentration. youngin.com

Analytical methods using DNPH derivatization are often part of broader VOC monitoring programs. nih.gov By capturing heptaldehyde and other carbonyls, researchers can assess the atmospheric concentration of these important photochemical precursors. This information is vital for understanding the chemical transformations that occur in the atmosphere and for predicting the formation of harmful secondary pollutants. aaqr.org

Study of Seasonal and Diurnal Variations of Aldehydes in Atmosphere

Atmospheric aldehyde concentrations can fluctuate significantly depending on the time of day and season, driven by changes in sunlight, temperature, and emission sources. semanticscholar.orgaaqr.org Studies on these variations often rely on the DNPH method to track aldehyde levels over time.

Research has shown that aldehydes, as a class, typically exhibit diurnal patterns with higher concentrations in the afternoon due to increased photochemical production from precursor VOCs. semanticscholar.orgresearchgate.net Seasonal trends are also prominent, with higher levels often observed in the summer when sunlight and temperatures are higher, accelerating chemical reactions in the atmosphere. semanticscholar.orgaaqr.org Long-term monitoring using this compound and other derivatives provides critical data for validating atmospheric models and understanding the long-term impacts of pollution and climate. manchester.ac.ukcopernicus.org

Food Chemistry and Quality Assessment

In food science, the analysis of volatile compounds is crucial for determining aroma, flavor, quality, and freshness. Heptaldehyde is a naturally occurring aldehyde in many foods and can also be formed as a secondary product of lipid oxidation, which often leads to off-flavors. ufba.br The DNPH derivatization method is applied to analyze the headspace of food products or extracts to quantify heptaldehyde and other carbonyls. iomcworld.comufba.br

For example, this technique has been used to determine the volatile aldehyde profile in fish meat. ufba.br In such studies, nitrogen is used to purge the volatile compounds from a sample onto DNPH-coated cartridges. The resulting this compound and other derivatives are then eluted and analyzed by HPLC. The presence and concentration of specific aldehydes can serve as markers for freshness or spoilage. This analytical approach is valuable for quality control in the food industry and for research into food degradation processes. mdpi.commdpi.comnih.gov

Table 2: Detection Limits for Aldehyde-DNPH Derivatives in Food Analysis This table is based on data from a study analyzing aldehydes in fish, illustrating the sensitivity of the DNPH-HPLC method for compounds in the same class as heptaldehyde.

Analysis of Aldehydes in Edible Oils and Lipids

The oxidation of unsaturated fatty acids in edible oils and lipids leads to the formation of a variety of volatile secondary oxidation products, including aldehydes. impel.euresearchgate.net These compounds contribute to the development of off-flavors and rancidity, diminishing the quality and shelf-life of the products. Analytical methods often involve the derivatization of these aldehydes with DNPH, followed by HPLC analysis. uc.edu In such analyses, this compound is used as a standard for the identification and quantification of heptanal (B48729), one of the many aldehydes that can be present.

Research has shown that the profile of aldehydes, including heptanal, can vary significantly depending on the type of oil and the conditions of oxidation, such as exposure to heat or light. impel.euuc.edu For instance, studies on various cooking oils have identified a range of aldehydes formed during frying, with their concentrations increasing with heating time. researchgate.netuc.edu The use of this compound in these studies allows for the accurate measurement of heptanal, providing valuable data on the oxidative stability of different oils.

Table 1: Common Aldehydes Identified in Edible Oils Subjected to Frying

| Aldehyde | Precursor Fatty Acid (Typical) | Reference |

|---|---|---|

| Pentanal | Linoleic Acid | uc.edu |

| Hexanal | Linoleic Acid | leatherpanel.org |

| Heptanal | Oleic Acid | leatherpanel.org |

| Nonanal | Oleic Acid | leatherpanel.org |

| (E)-2-Decenal | Linoleic Acid | uc.edu |

Determination of Aldehydes in Fish and Other Food Products

The determination of volatile aldehydes is also of significant importance in assessing the freshness and quality of fish and other food products. hitachi-hightech.comresearchgate.net In fish, the oxidation of polyunsaturated fatty acids is a primary cause of spoilage, leading to the formation of aldehydes that contribute to undesirable odors and flavors. hitachi-hightech.comcapes.gov.br

A common method for the analysis of these volatile compounds involves headspace extraction, where the volatile aldehydes are purged from the sample and trapped on a cartridge coated with DNPH. hitachi-hightech.comcapes.gov.br The resulting DNPH derivatives, including this compound, are then eluted and analyzed by HPLC. hitachi-hightech.comcapes.gov.br This technique has been successfully applied to identify and quantify a range of aldehydes, such as formaldehyde, acetaldehyde, propanal, butanal, pentanal, and hexanal, in various fish species. researchgate.netcapes.gov.br The presence and concentration of these aldehydes can serve as objective indicators of the degree of spoilage.

Carbonyl Compounds as Indicators of Lipid Oxidation

Carbonyl compounds, particularly aldehydes, are well-established indicators of lipid oxidation in food systems. leatherpanel.org The reaction of DNPH with these carbonyls to form stable dinitrophenylhydrazone derivatives is a widely used method for their quantification. The intensity of the color of the resulting solution or the peak area in a chromatogram is proportional to the concentration of carbonyl compounds.

Heptanal, as a product of the oxidation of certain fatty acids, is one of the many aldehydes that can be measured using this approach. leatherpanel.org The total carbonyl content, or the specific profile of individual aldehydes, provides a reliable measure of the extent of oxidative degradation in a food product. uc.edu This information is crucial for quality control in the food industry, helping to ensure product stability and consumer acceptance.

Biochemical and Biological System Analysis (Excluding Clinical Human Trials)

The role of this compound extends beyond food science into the realm of biochemical and biological research, where it is used to study the role of aldehydes in various physiological and pathological processes.

Analysis of Aldehydes in Plant Stress Response (e.g., Aluminum Toxicity)

In plants, abiotic stresses such as metal toxicity can lead to oxidative stress and the production of cytotoxic aldehydes through lipid peroxidation. Research on the response of plants to aluminum (Al) stress has shown a significant increase in the levels of certain aldehydes in the root tips of Al-sensitive wheat genotypes.

One study identified a notable increase in the content of heptanal, along with other aldehydes like acrolein and (E)-2-hexenal, in wheat roots exposed to aluminum. The analysis of these aldehydes is critical to understanding the mechanisms of Al toxicity and the plant's defense responses. The detoxification of these aldehydes is a key aspect of stress tolerance in plants, often involving enzymes such as aldehyde dehydrogenases (ALDHs).

Biomarker Analysis in Biofluids (e.g., Exhaled Breath, Urine)

Aldehydes are present in various biofluids, and their levels can be indicative of certain physiological states or diseases. Heptanal has been identified as a potential biomarker in exhaled breath and urine. nih.gov The analysis of volatile organic compounds (VOCs) in biofluids is a non-invasive approach to diagnostics, and the derivatization with DNPH is a key step in the sensitive detection of aldehydes. nih.gov

For instance, methods have been developed for the quantification of hexanal and heptanal in urine, with elevated levels being associated with certain health conditions. nih.gov These analytical techniques often employ microextraction methods coupled with DNPH derivatization and subsequent HPLC analysis, where this compound would be used as a reference standard. nih.gov

Forensic and Industrial Process Monitoring (e.g., Leather Analysis)

The application of this compound and the underlying DNPH derivatization methodology are also found in forensic science and industrial quality control, such as in the analysis of leather.

In the leather industry, the presence of certain aldehydes, particularly formaldehyde, is a significant concern due to its potential health effects and regulatory restrictions. researchgate.net Analytical methods based on the EN ISO 17226-1 standard are used to determine the formaldehyde content in leather. These methods involve the extraction of aldehydes from the leather and their derivatization with DNPH, followed by HPLC analysis.

While the primary focus is often on formaldehyde, the methodology is applicable to the analysis of other aldehydes as well. In the context of industrial process monitoring, the analysis of aldehydes can provide information about the chemical processes used in tanning and finishing, as well as the potential for the release of volatile compounds from the final product. capes.gov.br The use of this compound as a standard in these analyses would be relevant if heptanal were a compound of interest, for example, as a component of finishing agents or as a breakdown product of materials used in the tanning process.

Emerging Trends and Future Research Directions

Development of Miniaturized and Automated Derivatization Systems

The move towards miniaturization and automation in analytical chemistry is a significant trend impacting the analysis of Heptaldehyde-DNPH. These systems aim to reduce sample and reagent consumption, minimize waste, and increase throughput.

Research Findings:

Microextraction Techniques: Methods such as bar adsorptive microextraction (BAµE) are being developed for the simultaneous derivatization and extraction of aldehydes like heptanal (B48729). semanticscholar.org In this technique, an adsorptive bar is impregnated with the derivatization reagent, 2,4-dinitrophenylhydrazine (B122626) (DNPH), simplifying the workflow. semanticscholar.org

On-Fiber Derivatization: Solid-phase microextraction (SPME) allows for on-fiber derivatization, where the analyte is captured and derivatized on a coated fiber, which can then be directly introduced into an analytical instrument like a gas chromatograph. neptjournal.comsigmaaldrich.com This approach is a cornerstone of miniaturized sample preparation. researchgate.net

Automated Cartridge Systems: Specialized cartridges, such as the LpDNPH S10x, are designed to fit into automated analytical systems, facilitating high-throughput analysis. sigmaaldrich.com Additionally, all-in-one devices like the DSD-DNPH sampler combine sample collection and elution into a single unit, streamlining the process for methods specified by bodies like OSHA. dicsa.es These advancements reduce manual handling and improve the reproducibility of results.

Integration with Online Analytical Techniques

Integrating the derivatization process directly with analytical instrumentation in an "online" fashion represents a significant leap forward. This approach combines sampling, derivatization, and analysis into a continuous, automated process, offering real-time or near-real-time results.

Research Findings:

Distinction from Offline Methods: Traditional methods involving this compound formation are considered "offline," as they involve separate, distinct steps for sample collection, derivatization in the lab, and subsequent analysis by techniques like HPLC. mdpi.com

Online SPE-LC/MS: A promising development is the use of automated online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). neptjournal.com This allows for the automated trapping of analytes, derivatization, and immediate analysis.

Advancements in Mass Spectrometry Detection and Quantification for this compound

Mass spectrometry (MS) is a powerful tool for the analysis of this compound, offering high sensitivity and structural information. semanticscholar.org Recent advancements in MS technology have further enhanced its capabilities for both detection and quantification.

Research Findings:

Ionization Techniques: For liquid chromatography-mass spectrometry (LC-MS) analysis of DNPH derivatives, negative atmospheric pressure chemical ionization (APCI) has been shown to be highly effective. It consistently produces deprotonated molecules [M-H]⁻, leading to excellent detectability and reliable component identification. lcms.cz In contrast, studies using nano-electrospray ionization (nano-ESI) found that positive mode yielded higher abundances of the protonated precursor ions [M+H]⁺ for most aldehyde-DNPH derivatives, suggesting the optimal ionization mode can be method-dependent. nih.gov

High-Resolution Mass Spectrometry (HRMS): The application of high-resolution accurate mass (HRAM) analyzers, such as Orbitrap or time-of-flight (TOF) systems, provides significant advantages. acs.orgnsf.gov A developed HRAM MS³ neutral loss screening strategy allows for the simultaneous detection and quantification of both expected and unexpected DNPH-derivatized carbonyls in complex biological samples. nih.gov

Isotope Labeling: The incorporation of isotopic labels into derivatization reagents is an emerging strategy to facilitate easier identification in complex MS spectra. acs.org This chemical isotope labeling (CIL) can enhance both sensitivity and precision in MS analysis. acs.org

Alternative Derivatization Reagents and Methodological Comparisons

While 2,4-DNPH is the most common derivatizing agent for aldehydes, its limitations, such as the instability of some derivatives and the formation of isomers, have prompted research into alternative reagents.

Research Findings:

PFBHA as an Alternative: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used alternative, particularly for gas chromatography (GC) analysis. wiley.com PFBHA offers several advantages over DNPH: its derivatives (oximes) are more thermally stable, the reaction is often quantitative, and it typically does not require a complex cleanup step. sigmaaldrich.com

Novel Reagents for Enhanced MS Detection: New derivatization agents are being designed specifically to improve detection by mass spectrometry. For example, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) incorporates a bromine atom, which creates a distinct isotopic signature that aids in the identification and screening of unknown aldehydes in MS analysis. nih.gov Other reagents, such as those containing an iridium atom, have also been developed to generate unique isotopic patterns for effortless identification. acs.org

Fluorescent Reagents: For analyses requiring fluorescence detection, a variety of hydrazine (B178648) and hydroxylamine (B1172632) derivatives are available. Dansyl hydrazine is a classic reagent that has been widely used for derivatizing aldehydes for chromatographic analysis. thermofisher.com

A comparison of common and emerging derivatization reagents is presented below.

| Reagent | Common Abbreviation | Detection Method | Key Advantages | Key Disadvantages |

| 2,4-Dinitrophenylhydrazine | DNPH | HPLC-UV, LC-MS | Well-established (EPA methods), stable derivatives for LC. semanticscholar.orgmdpi.com | Can form isomers, potential for ozone interference. semanticscholar.orgdicsa.es |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | GC-ECD, GC-MS | Thermally stable derivatives, quantitative reaction, no cleanup needed. sigmaaldrich.com | Less common for LC analysis. |

| Dansyl Hydrazine | - | HPLC-Fluorescence, LC-MS | Provides high sensitivity with fluorescence detection. thermofisher.com | Photostability can be a concern compared to newer dyes. thermofisher.com |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | LC-MS/MS | Incorporates bromine for unique isotopic signature and fragmentation identifiers. nih.gov | Not as widely commercially available. |

Computational Chemistry Approaches for Predicting this compound Behavior

Computational chemistry is an emerging tool that can predict the analytical behavior of molecules like this compound, potentially accelerating method development and providing deeper insights into separation and detection mechanisms.

Research Findings:

Predicting Chromatographic Separation: Computational models have been successfully used to predict the liquid chromatography (LC) resolution of derivatized compounds. nih.gov By calculating properties of the diastereomers formed from amino acids and a derivatizing agent, researchers found that a greater change in the molecule's shape and contact area with the stationary phase upon derivatization led to better separation. nih.gov This principle could be applied to predict the chromatographic behavior of this compound on different columns.